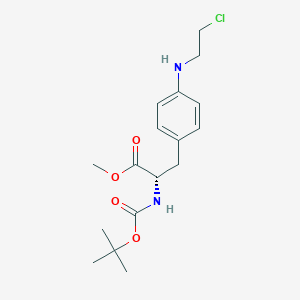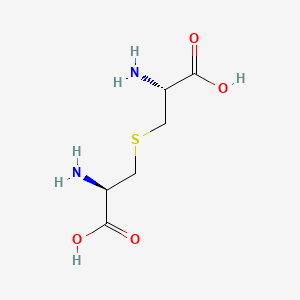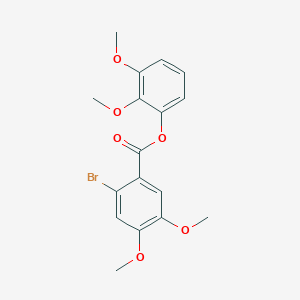
(S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid, also known as (S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid, is a useful research compound. Its molecular formula is C₁₇H₁₉N₇O₇ and its molecular weight is 433.38. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid involves the use of several chemical reactions to form the final compound. The starting materials are chosen based on their ability to react with each other and form the desired product. The reactions are carefully controlled to ensure that the correct stereochemistry is obtained in the final product.
Starting Materials
L-aspartic acid, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), 4-aminobenzoic acid, 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, triethylamine, dimethylformamide (DMF), dichloromethane (DCM), diisopropylethylamine (DIPEA), acetic anhydride, ethanol, wate
Reaction
Step 1: Protection of L-aspartic acid - L-aspartic acid is protected by reacting it with acetic anhydride in the presence of DIPEA to form N-acetyl-L-aspartic acid., Step 2: Coupling of N-acetyl-L-aspartic acid with 4-aminobenzoic acid - N-acetyl-L-aspartic acid is coupled with 4-aminobenzoic acid using DCC and NHS as coupling agents in DMF to form N-acetyl-L-aspartyl-4-aminobenzoic acid., Step 3: Deprotection of N-acetyl-L-aspartyl-4-aminobenzoic acid - N-acetyl-L-aspartyl-4-aminobenzoic acid is deprotected by treating it with ethanol and water to form L-aspartyl-4-aminobenzoic acid., Step 4: Coupling of L-aspartyl-4-aminobenzoic acid with 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid - L-aspartyl-4-aminobenzoic acid is coupled with 2,4-diamino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid using DCC and NHS as coupling agents in DMF to form (S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid., Step 5: Purification of (S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid - The final product is purified by column chromatography using a mixture of DCM and triethylamine as the eluent.
Eigenschaften
CAS-Nummer |
1415648-20-2 |
|---|---|
Produktname |
(S)-2-(4-(3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)ureido)benzamido)pentanedioic Acid |
Molekularformel |
C₁₇H₁₉N₇O₇ |
Molekulargewicht |
433.38 |
Synonyme |
N-[4-[[[(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)amino]carbonyl]amino]benzoyl]-L-glutamic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1144420.png)



